4-(Thiophen-2-yl)azetidin-2-one
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Overview
Description
4-(Thiophen-2-yl)azetidin-2-one is a heterocyclic compound that features a four-membered azetidinone ring with a thiophene substituent at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to β-lactam antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(Thiophen-2-yl)azetidin-2-one involves the reaction of thiophene-2-carboxaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization using a suitable reagent, such as chloroacetyl chloride, under basic conditions to yield the azetidinone ring .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of microwave irradiation to accelerate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-2-yl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidinone ring can be reduced to form the corresponding amine.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or iodine under acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives.
Scientific Research Applications
4-(Thiophen-2-yl)azetidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial and antifungal activities.
Medicine: Due to its structural similarity to β-lactam antibiotics, it is investigated for its potential as an antibacterial agent.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(Thiophen-2-yl)azetidin-2-one involves its interaction with bacterial enzymes, similar to β-lactam antibiotics. It inhibits the synthesis of bacterial cell walls by binding to penicillin-binding proteins, leading to cell lysis and death . The thiophene ring enhances its binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
4-(Thiophen-2-yl)thiazolidin-2-one: Similar structure but with a thiazolidinone ring instead of an azetidinone ring.
4-(Thiophen-2-yl)pyrrolidin-2-one: Contains a pyrrolidinone ring instead of an azetidinone ring.
Uniqueness
4-(Thiophen-2-yl)azetidin-2-one is unique due to its four-membered azetidinone ring, which imparts significant strain and reactivity. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .
Properties
IUPAC Name |
4-thiophen-2-ylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c9-7-4-5(8-7)6-2-1-3-10-6/h1-3,5H,4H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEFCFPUXWEYHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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